

Application Notes: Pharmacokinetics of Zileuton (with Reference for Zileuton-13C2 15N)

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Compound Focus: Zileuton-13C2,15N

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1. Introduction and Objective Zileuton is an orally active inhibitor of 5-lipoxygenase, used for the chronic treatment of asthma. [1] Its pharmacokinetics (PK) have been characterized in healthy volunteers following single and multiple oral doses. The primary objective of this protocol is to outline a detailed study design for a pharmacokinetic study. While historical data is for the unlabeled drug, this protocol serves as a direct model for investigating the **Zileuton-13C2 15N** isotopologue, which would be expected to share identical pharmacological and pharmacokinetic properties, with the exception of molecular mass.

2. Pharmacokinetic Parameters of Zileuton The following table summarizes the key pharmacokinetic parameters of zileuton (600 mg immediate-release) derived from clinical studies in healthy volunteers. [2] [3]

Table 1: Key Pharmacokinetic Parameters of Zileuton (600 mg)

Parameter	Single Dose (Mean ± SD)	Multiple Dose (q6h) Regimen (Mean ± SD)
C~max~ (mg/L)	-	4.37 ± 1.02
T~max~ (h)	-	1.5 ± 0.9
AUC (mg·h/L)	-	-
t~1/2~ (h)	~2.5 [1]	-

Parameter	Single Dose (Mean ± SD)	Multiple Dose (q6h) Regimen (Mean ± SD)
Apparent Clearance (CL/F; L/h)	-	34.7 ± 9.7
Apparent Volume of Distribution (V _d /F; L)	-	115 ± 29
Protein Binding (%)	93 [1]	93
Bioavailability	Not established [1]	Not established

Table 2: Key Metabolic and Elimination Parameters

Parameter	Description
Primary Metabolizing Enzymes	CYP1A2, CYP2C9, CYP3A4 [1]
Key Metabolites	N-dehydroxyzileuton (inactive); Zileuton glucuronide [4] [1]
Route of Elimination	Primarily renal (approx. 95%) as metabolites; fecal (approx. 2%) [1]

3. Experimental Protocol: Single and Multiple Dose Pharmacokinetic Study This protocol is adapted from a clinical study investigating the pharmacokinetics and pharmacodynamics of zileuton after oral administration. [3]

3.1. Study Design

- **Type:** Single-center, open-label, pharmacokinetic study.
- **Participants:** Healthy male and female volunteers (aged 18-50).
- **Dosing:**
 - **Single Dose:** A one-time oral dose of 600 mg of Zileuton (or **Zileuton-13C2 15N**) is administered after an overnight fast.
 - **Multiple Dose:** Oral doses of 600 mg of Zileuton (or **Zileuton-13C2 15N**) are administered every 6 hours (q6h) for a predetermined duration to achieve steady state.

3.2. Blood Sample Collection

- **Schedule:** Blood samples (e.g., 5-10 mL) are collected via an indwelling catheter or venipuncture at the following time points relative to dosing:
 - Pre-dose (0 h)
 - 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose.
- **For multiple-dose regimens,** a full 24-hour profile at steady-state is recommended, with trough samples (C_{min}) collected immediately before each dose to monitor accumulation.

3.3. Bioanalytical Method

- **Technology:** Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
- **Sample Preparation:** Protein precipitation using an organic solvent (e.g., acetonitrile) with an isotopic internal standard is effective for zileuton. [2]
- **Chromatography:** Reverse-phase C18 column. Mobile phase: gradient of water and acetonitrile, both with volatile modifiers (e.g., 0.1% formic acid).
- **Mass Spectrometry:** Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
 - For standard zileuton: MRM transition of m/z 237 → m/z 161.
 - For **Zileuton-13C2 15N:** The MRM transition will be shifted higher based on the exact mass of the labeled compound.

3.4. Pharmacodynamic Assessment (Optional)

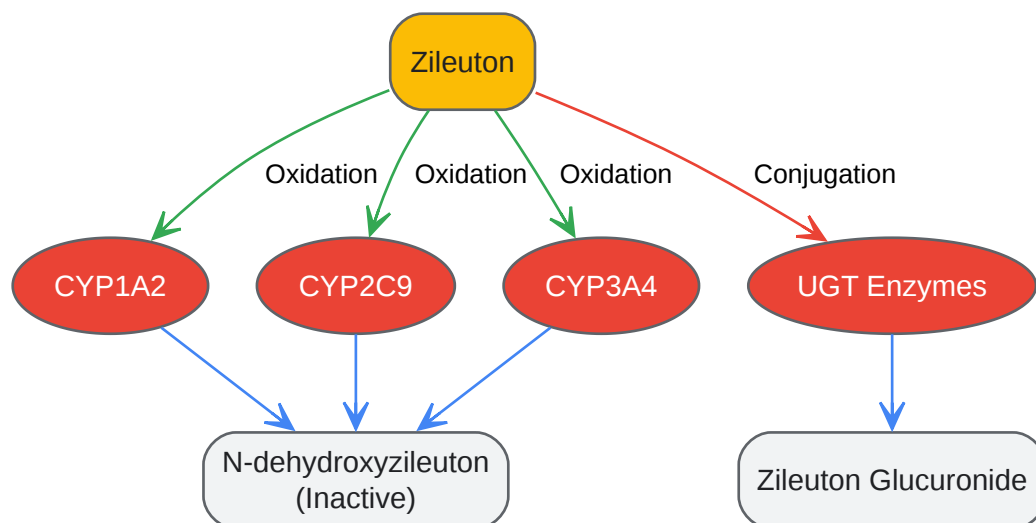
- **Biomarker:** Ex vivo inhibition of leukotriene B4 (LTB4) biosynthesis in whole blood can be measured to correlate PK with PD effects. A target trough concentration of 1.5 mg/L corresponds to approximately 70-80% LTB4 inhibition. [3]

4. Drug Interaction Considerations Zileuton is a weak inhibitor of CYP1A2 and can increase the plasma concentrations of co-administered drugs. Key interactions to be aware of in study design include:

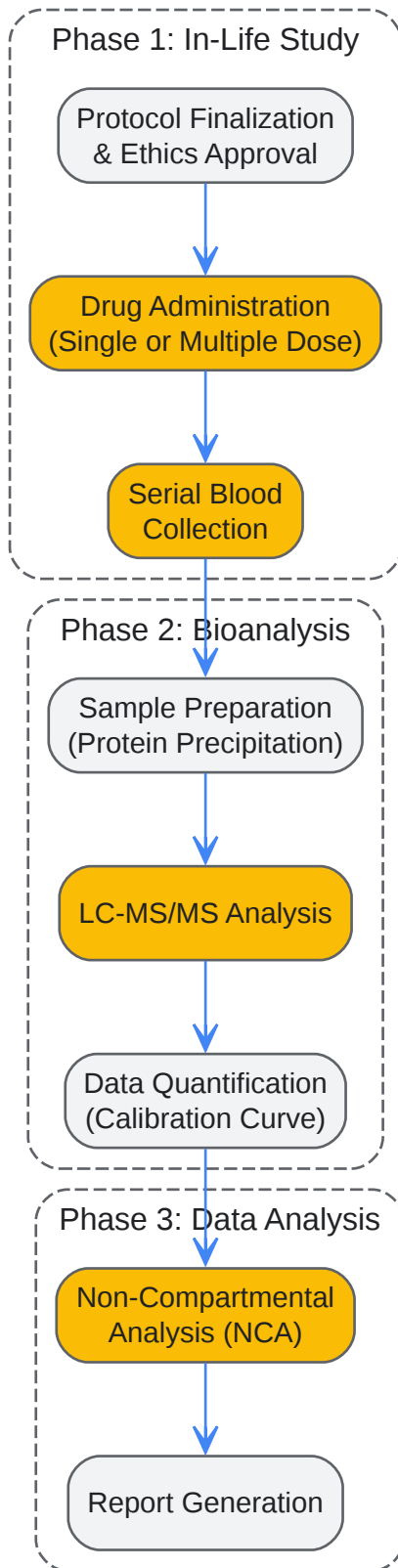
- **Theophylline:** Zileuton increases theophylline levels; theophylline dose should be reduced and levels monitored. [5] [1]
- **Warfarin:** Zileuton increases warfarin levels; prothrombin time (PT) should be monitored closely. [5] [1]
- **Propranolol:** Zileuton increases propranolol levels and beta-blocker activity; appropriate monitoring is advised. [5] [1]

Visualized Workflows and Pathways

The following diagrams, created with Graphviz, illustrate the metabolic pathway of zileuton and the workflow for the pharmacokinetic study.



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Critical Safety and Monitoring Information

- **Hepatotoxicity:** Zileuton may cause elevations of hepatic enzymes. Hepatic function (e.g., serum ALT) must be assessed prior to initiation and monitored periodically during treatment. [5] [6]
- **Contraindications:** The drug is contraindicated in patients with active liver disease or persistent hepatic function enzyme elevations ≥ 3 times the upper limit of normal. [5] [6]

Reference

- *DailyMed - ZILEUTON extended-release tablet.* (2024, February). Retrieved from U.S. National Library of Medicine. [5]
- *Drug metabolism in drug discovery and development.* (2018). *Acta Pharmacologica Sinica.* [4]
- *DailyMed - ZILEUTON tablet, multilayer, extended release.* (2022, October). Retrieved from U.S. National Library of Medicine. [6]
- *Zileuton - Wikipedia.* (2024). Retrieved from Wikipedia. [1]
- Awni, W.M., et al. (1995). Pharmacokinetics and Pharmacodynamics of Zileuton after Oral Administration of Single and Multiple Dose Regimens in Healthy Volunteers. *Clinical Pharmacokinetics*, 29(Suppl 2), 22-33. [2] [3]

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References

1. - Wikipedia Zileuton [en.wikipedia.org]
2. and Pharmacodynamics of Pharmacokinetics after Oral... Zileuton [semanticscholar.org]
3. and Pharmacodynamics of Pharmacokinetics after Oral... Zileuton [link.springer.com]
4. in Drug discovery and metabolism - PMC drug development [pmc.ncbi.nlm.nih.gov]
5. These highlights do not include all the information needed to use... [dailymed.nlm.nih.gov]
6. DailyMed - ZILEUTON tablet, multilayer, extended release [dailymed.nlm.nih.gov]

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